molecular formula C17H23NO3S B2605449 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide CAS No. 1902950-97-3

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B2605449
CAS No.: 1902950-97-3
M. Wt: 321.44
InChI Key: FEPNRHFSKVATPJ-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using an appropriate thiol reagent.

    Formation of the Octahydro-1,4-benzodioxin Moiety: This moiety can be synthesized through a cyclization reaction involving diols and appropriate protecting groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzamide derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active benzamides.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The ethylsulfanyl and octahydro-1,4-benzodioxin moieties may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylsulfanylphenyl)benzamide: Lacks the octahydro-1,4-benzodioxin moiety.

    2-(methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide: Has a methylsulfanyl group instead of an ethylsulfanyl group.

    N-(octahydro-1,4-benzodioxin-6-yl)benzamide: Lacks the ethylsulfanyl group.

Uniqueness

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is unique due to the presence of both the ethylsulfanyl group and the octahydro-1,4-benzodioxin moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-2-22-16-6-4-3-5-13(16)17(19)18-12-7-8-14-15(11-12)21-10-9-20-14/h3-6,12,14-15H,2,7-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPNRHFSKVATPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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